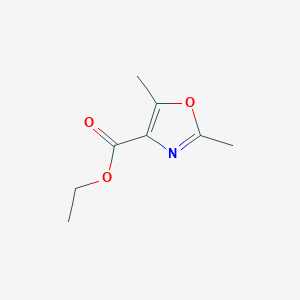![molecular formula C5H14N2O B1337796 2-[(2-アミノエチル)(メチル)アミノ]エタノール CAS No. 5753-50-4](/img/structure/B1337796.png)
2-[(2-アミノエチル)(メチル)アミノ]エタノール
概要
説明
2-[(2-Aminoethyl)(methyl)amino]ethanol is an organic compound with the molecular formula C5H14N2O. It is a bifunctional molecule containing both amine and alcohol functional groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
科学的研究の応用
2-[(2-Aminoethyl)(methyl)amino]ethanol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential therapeutic agent and in drug formulation.
Industry: In the production of detergents, lubricants, and personal care products.
作用機序
Target of Action
The primary target of 2-[(2-Aminoethyl)(methyl)amino]ethanol is carbon dioxide (CO2) . This compound has been identified as a new solvent for post-combustion CO2 capture .
Mode of Action
2-[(2-Aminoethyl)(methyl)amino]ethanol interacts with its target, CO2, by absorbing it . This interaction results in the formation of a solution where CO2 is dissolved, facilitating its removal from the environment .
Biochemical Pathways
Its role in the absorption of co2 suggests that it may influence pathways related to carbon capture and storage .
Pharmacokinetics
Its use as a solvent for co2 capture suggests that it has good absorption properties . Its impact on bioavailability is currently unknown.
Result of Action
The primary result of the action of 2-[(2-Aminoethyl)(methyl)amino]ethanol is the absorption of CO2 . This leads to a reduction in the concentration of CO2 in the environment, making it a valuable tool for carbon capture and storage strategies .
Action Environment
The efficacy and stability of 2-[(2-Aminoethyl)(methyl)amino]ethanol can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the compound’s ability to absorb CO2 . In one study, it was found to be effective in a wide temperature range of 303.15-343.15 K and up to a pressure of 243 kPa .
生化学分析
Biochemical Properties
2-[(2-Aminoethyl)(methyl)amino]ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of N-aminoalkylsuccinimides, which are used as local anesthetics . The compound’s interactions with enzymes and proteins are crucial for its function in these reactions. The nature of these interactions often involves binding to active sites or acting as a substrate for enzymatic reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Aminoethyl)(methyl)amino]ethanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of 2-[(2-Aminoethyl)(methyl)amino]ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact changes significantly at certain dosage levels . Understanding these dosage effects is crucial for determining safe and effective usage in various applications.
Metabolic Pathways
2-[(2-Aminoethyl)(methyl)amino]ethanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its function in biochemical reactions. Additionally, its interactions with enzymes can lead to changes in the overall metabolic processes within cells .
Transport and Distribution
The transport and distribution of 2-[(2-Aminoethyl)(methyl)amino]ethanol within cells and tissues are critical for its function. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. These interactions are important for ensuring that the compound reaches its target sites within the cells and tissues .
Subcellular Localization
2-[(2-Aminoethyl)(methyl)amino]ethanol’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are crucial for its role in biochemical reactions and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
2-[(2-Aminoethyl)(methyl)amino]ethanol can be synthesized through several methods. One common method involves the reaction of ethylene oxide with methylamine, followed by the addition of ethylenediamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2-[(2-Aminoethyl)(methyl)amino]ethanol often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of production .
化学反応の分析
Types of Reactions
2-[(2-Aminoethyl)(methyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Halides or esters.
類似化合物との比較
Similar Compounds
Ethanolamine: Contains a primary amine and a primary alcohol group.
Diethanolamine: Contains two hydroxyl groups and one amine group.
Triethanolamine: Contains three hydroxyl groups and one amine group.
Uniqueness
2-[(2-Aminoethyl)(methyl)amino]ethanol is unique due to its combination of a secondary amine and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This makes it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
2-[2-aminoethyl(methyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-7(3-2-6)4-5-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJVGUKOTPNESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447091 | |
| Record name | 2-[(2-AMINOETHYL)(METHYL)AMINO]ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5753-50-4 | |
| Record name | 2-[(2-AMINOETHYL)(METHYL)AMINO]ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-aminoethyl)(methyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide](/img/structure/B1337713.png)



![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)


![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)






